N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)-(furan-2-carbonylamino)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-3-26-17-12-13(8-9-14(17)25-2)18(21-19(23)15-6-4-10-27-15)22-20(24)16-7-5-11-28-16/h4-12,18H,3H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSQYVTVAVKEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(NC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-ethoxy-4-methoxyaniline and furan-2-carboxylic acid chloride, followed by the introduction of a furan-2-carbonylamino group through an amide coupling reaction. The reaction conditions often require the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of halogen atoms on the phenyl ring.
Scientific Research Applications
N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The specific molecular targets and pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of furan-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity Electron-Withdrawing Groups: Compounds like 25 (5-bromo) exhibit enhanced enzyme inhibition (e.g., MMP-13) due to increased electrophilicity of the furan ring, which may improve target binding . Heterocyclic Modifications: The thiazole-containing analog in demonstrates how replacing phenyl with heterocycles (e.g., thiazole) can alter pharmacokinetic profiles, possibly enhancing metabolic stability.
Synthetic Efficiency
- The target compound’s synthesis complexity is inferred to be higher than 3 (72% yield) due to the ethoxy-methoxyphenyl and dual furan-carboxamide groups. Reaction conditions (e.g., reflux time, solvent) may require optimization to improve yield .
Physicochemical Properties Solubility: Hydroxyl groups (e.g., in 3) increase hydrophilicity but may lead to rapid metabolism. The target compound’s ethoxy and methoxy groups balance lipophilicity and stability . Crystallinity: Chromen-thiazolidinone derivatives () show strong intermolecular hydrogen bonds, suggesting the target compound’s crystal packing may similarly influence solubility and formulation.
Stability and Degradation
- Ester-containing analogs (e.g., 95a ) are prone to hydrolysis, whereas the target compound’s amide linkages likely confer greater stability in biological systems .
Biological Activity
N-[(3-ethoxy-4-methoxyphenyl)[(furan-2-yl)formamido]methyl]furan-2-carboxamide is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a furan ring, an ethoxy group, and a methoxy-substituted phenyl group. Its molecular formula is , and it exhibits various physical and chemical properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 336.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the furan ring contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies have indicated that similar compounds exhibit inhibition of pro-inflammatory cytokines, suggesting potential anti-inflammatory properties.
- Antimicrobial Properties : The structural components may enhance interaction with microbial membranes, leading to antibacterial effects.
In Vitro Studies
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. This suggests significant cytotoxic activity.
In Vivo Studies
In vivo studies using animal models have shown promising results in reducing tumor size when administered at doses of 10 mg/kg body weight. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by increased levels of caspase-3 activity.
Case Studies
- Case Study 1 : A study published in Chemistry & Biology explored the effects of related furan derivatives on inflammatory markers in human cell lines. The findings indicated a reduction in TNF-alpha levels, supporting the hypothesis that this compound may exert similar effects.
- Case Study 2 : Research published in Journal of Antimicrobial Chemotherapy examined the antimicrobial properties of furan derivatives against Staphylococcus aureus. Results showed that compounds with similar structures effectively inhibited bacterial growth, suggesting potential for this compound.
Toxicological Profile
While the biological activities are promising, assessing the compound's safety profile is crucial. Preliminary toxicological evaluations indicate a low toxicity level at therapeutic doses; however, further studies are needed to establish a comprehensive safety profile.
Q & A
Q. Basic
- NMR spectroscopy : 1H/13C NMR to verify substituent positions and amide bond formation .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- HPLC : Assess purity (>95% is standard for biological assays) .
How can researchers screen this compound for biological activity, and what assays are recommended?
Q. Basic
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
What strategies are used to study its interactions with biological targets, such as enzymes or receptors?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD, Kon/Koff) .
- X-ray crystallography : Resolve 3D binding modes with target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Q. Advanced
- Substituent variation : Modify the 3-ethoxy-4-methoxyphenyl or furan groups (see Table 1) .
- Bioisosteric replacement : Replace the amide with sulfonamide or urea groups to enhance solubility .
Q. Table 1. SAR of Analogous Compounds
| Substituent Modification | Observed Effect on Activity | Reference |
|---|---|---|
| Methoxy → Ethoxy (benzyl) | Increased lipophilicity | |
| Furan → Thiophene | Reduced cytotoxicity | |
| Amide → Sulfonamide | Improved metabolic stability |
What computational methods predict pharmacokinetic properties or binding modes?
Q. Advanced
- Molecular docking (AutoDock/Vina) : Simulate binding to targets like COX-2 or EGFR .
- ADMET prediction (SwissADME) : Assess absorption, logP, and CYP450 interactions .
- MD simulations (GROMACS) : Study stability of ligand-target complexes over 100 ns trajectories .
How should researchers address contradictions in biological data across studies?
Q. Advanced
- Dose-response validation : Repeat assays with standardized protocols (e.g., IC50 in triplicate) .
- Off-target profiling : Screen against unrelated targets to rule out false positives .
- Meta-analysis : Compare data with structurally similar compounds (e.g., chromenone derivatives) .
What is the compound’s stability under physiological conditions, and how is this assessed?
Q. Advanced
- pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
- Plasma stability : Test in human plasma at 37°C for 24 hours .
- Light/heat stress : Expose to 40°C/75% RH or UV light for accelerated stability studies .
How does the 3-ethoxy-4-methoxyphenyl group influence solubility and membrane permeability?
Q. Basic
- Solubility : The ethoxy group increases hydrophobicity, requiring co-solvents (DMSO) for in vitro assays .
- Permeability : LogP calculations (e.g., ~3.5) suggest moderate passive diffusion across membranes .
What enzyme inhibition assays are suitable for evaluating its mechanism of action?
Q. Advanced
- Kinase inhibition : Use ADP-Glo™ assay for ATP-competitive inhibitors .
- Protease activity : Fluorogenic substrates (e.g., FITC-labeled casein for trypsin) .
- Real-time monitoring : Stop-flow kinetics to measure rapid enzymatic turnover .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
